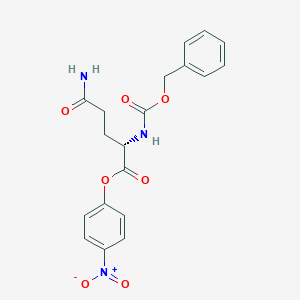

Z-谷氨酸(obzl)-osu

描述

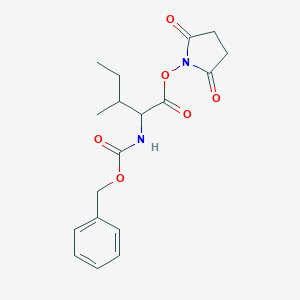

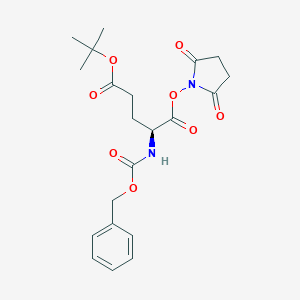

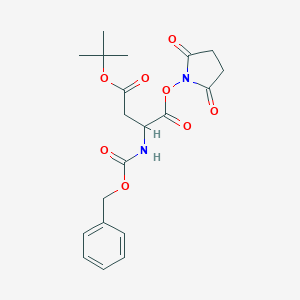

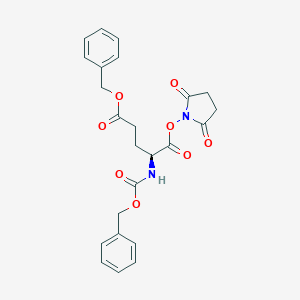

Z-Glu(obzl)-osu is a derivative of glutamic acid . It is used as an educt for the γ-modification of glutamic acid, for obtaining the 1- and 2-adamantyl ester, acid-labile γ-carboxyl protecting groups .

Synthesis Analysis

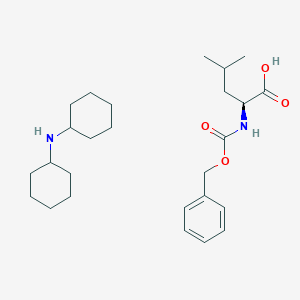

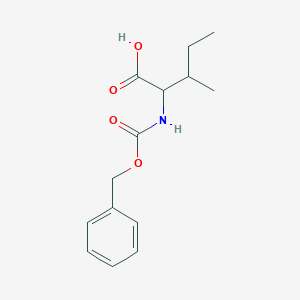

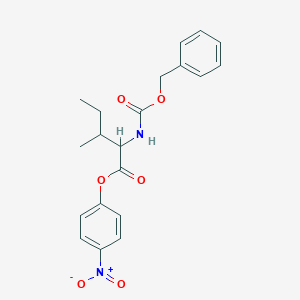

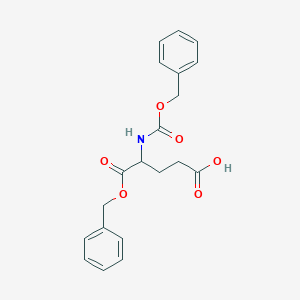

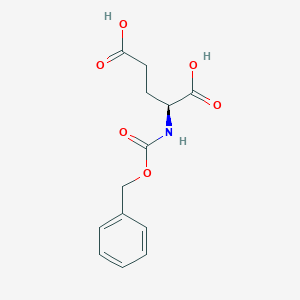

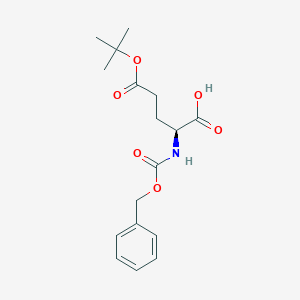

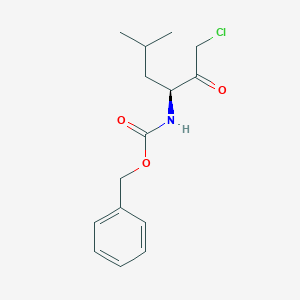

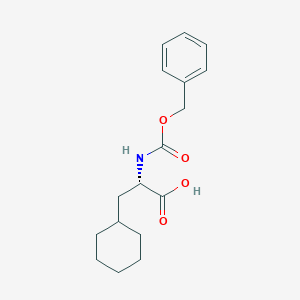

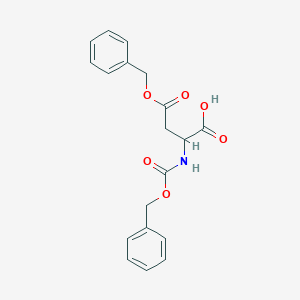

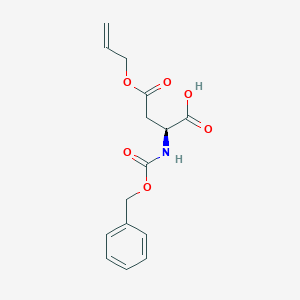

Z-Glu(obzl)-osu can be synthesized from N-Hydroxysuccinimide and Cbz-L-Glutamic acid 1-benzyl ester . The synthesis process involves the use of dmap;1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide at 20 degrees Celsius for 36 hours under an inert atmosphere .Molecular Structure Analysis

The molecular formula of Z-Glu(obzl)-osu is C20H21NO6 . Its molecular weight is 371.38 .Chemical Reactions Analysis

Z-Glu(obzl)-osu has been used as a highly effective acyl donor in enzymatic peptide synthesis . It has also been used in the γ-modification of glutamic acid .Physical and Chemical Properties Analysis

Z-Glu(obzl)-osu is a solid substance with a white to off-white color . It has a molecular weight of 371.38 and a molecular formula of C20H21NO6 . It is soluble in DMSO .科学研究应用

生物活性物质的合成

Z-谷氨酸(obzl)-osu 已用于合成生物活性物质。例如,它被用于制备中间衍生物,如 Z-谷氨酸(Tau)-OBzl,这对于合成生物活性物质(如 γ-L-谷氨酰-牛磺酸)至关重要,该化合物以前是从牛甲状旁腺粉末的无蛋白水提取物中分离出来的。该衍生物是通过多种方法制备的,包括混合酸酐法、活性酯法和混合酸酐偶联法,说明了该化合物在合成生物化学中的多功能性 (Sebestyen 等人,2009)。

寡肽衍生物的开发

研究表明,this compound 可用于创建寡肽衍生物。一项研究调查了由谷氨酰残基组成的寡肽衍生物的手性识别能力,其中 this compound 是一个基本组成部分。该研究旨在确定获得最有效手性识别的谷氨酸(OBzl) 残基的最适数量。研究结果表明,具有特定数量谷氨酸(OBzl) 残基的寡肽衍生物表现出显着的亲和力,证明了 this compound 在促进合成聚合物中的手性识别方面的潜力 (Yoshikawa 等人,2005)。

植物修复

在环境科学的背景下,this compound 衍生物已被确定为植物修复过程中的重要物质。一项研究重点介绍了常见紫外线过滤剂氧苯酮在毛根培养中的代谢,其中一种代谢物氧苯酮-葡糖苷 (OBZ-Glu) 被鉴定出来。OBZ-Glu 的形成涉及与葡萄糖的初始结合,然后是丙二酰化,呈现出 this compound 相关化合物发挥作用的代谢途径。这证明了 this compound 衍生物在环境污染物的降解和转化中的潜在应用 (Chen 等人,2016)。

安全和危害

作用机制

Target of Action

Z-Glu(obzl)-osu is a derivative of glutamic acid . Glutamic acid is an essential neurotransmitter that plays a crucial role in neuronal activation . .

Mode of Action

As a derivative of glutamic acid, it may interact with the same receptors and exert similar effects . Glutamic acid is known to bind to and activate various glutamate receptors in the central nervous system, leading to increased neuronal activity .

Biochemical Pathways

Z-Glu(obzl)-osu, as a glutamic acid derivative, might be involved in the same biochemical pathways as glutamic acid. Glutamic acid is a key molecule in cellular metabolism. It is involved in various biochemical pathways, including protein synthesis, energy production, and as a precursor for the synthesis of other amino acids . .

Pharmacokinetics

The pharmacokinetic properties of Z-Glu(obzl)-osu, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. As a derivative of glutamic acid, its properties might be similar. Glutamic acid is well-absorbed in the gut and distributed throughout the body. It is metabolized in the liver and excreted in the urine .

Result of Action

Given its structural similarity to glutamic acid, it may have similar effects, such as stimulating neuronal activity . .

属性

IUPAC Name |

5-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O8/c27-20-12-13-21(28)26(20)34-23(30)19(25-24(31)33-16-18-9-5-2-6-10-18)11-14-22(29)32-15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,25,31)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHGVTPZOIGKTM-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CCC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CCC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。